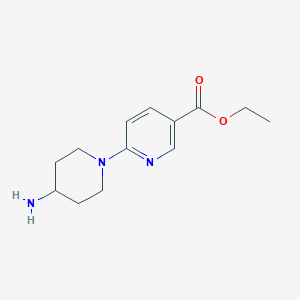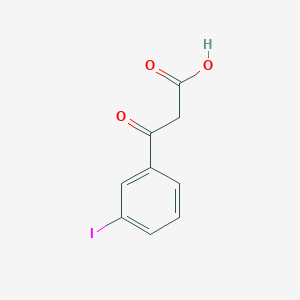
3-(3-iodophenyl)-3-oxopropanoic acid
概要
説明
3-(3-iodophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in water, followed by refluxing for 4 hours. The solution is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-iodophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-(3-iodophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-iodophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.
類似化合物との比較
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodotoluene
- 4-(p-Iodophenyl)butyric acid
Uniqueness
3-(3-iodophenyl)-3-oxopropanoic acid is unique due to the presence of both an iodine atom and a keto group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research.
特性
分子式 |
C9H7IO3 |
|---|---|
分子量 |
290.05 g/mol |
IUPAC名 |
3-(3-iodophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
InChIキー |
MDHICEGQTXCLTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C(=O)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
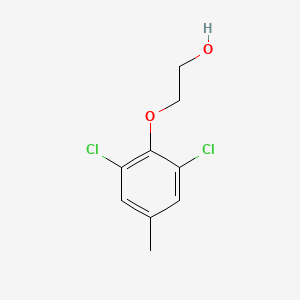

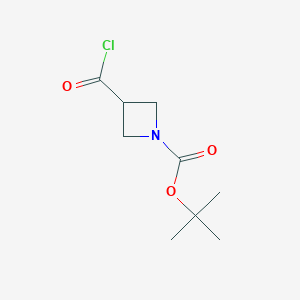
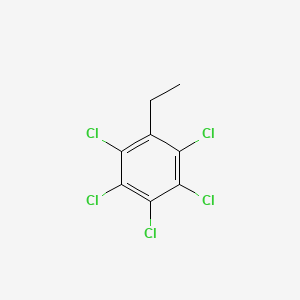
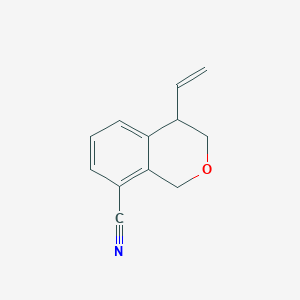
![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)
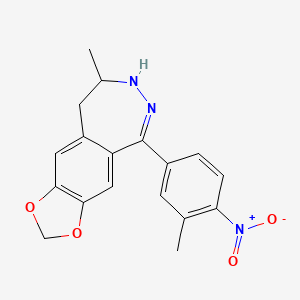
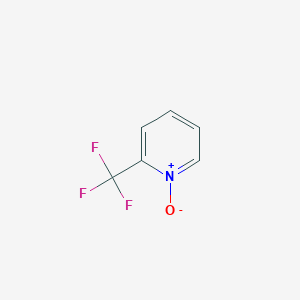
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
![Dimethyl [2-(4-methylphenyl)-2-oxoethyl]phosphonate](/img/structure/B8643788.png)
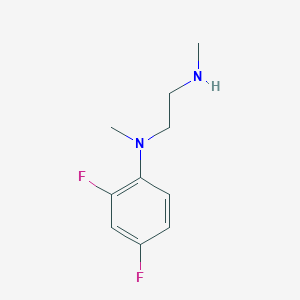
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)
